Tabimorelin hemifumarate (NN703) is a potent, orally active, non-peptide growth hormone secretagogue receptor (GHSR) agonist. [] It mimics the action of ghrelin, a naturally occurring hormone that stimulates the release of growth hormone (GH) from the pituitary gland. [] Tabimorelin hemifumarate is primarily researched for its potential in diagnosing GH deficiency. []
Tabimorelin hemifumarate was developed as part of a series of compounds aimed at modulating the ghrelin receptor. This receptor plays a critical role in regulating appetite, energy balance, and growth hormone secretion. The compound is classified as a macrocyclic peptide analog, which allows it to mimic the natural ligand, ghrelin, effectively activating the receptor pathways associated with growth hormone release .
The synthesis of Tabimorelin hemifumarate involves several steps that utilize solid-phase peptide synthesis techniques. This method enables the sequential addition of amino acids to form the desired peptide structure. Key parameters in the synthesis include:
The synthesis process may also involve modifications to enhance solubility and bioavailability, such as linking to fumaric acid to form hemifumarate salts .
Tabimorelin hemifumarate has a complex molecular structure characterized by a cyclic peptide backbone. The molecular formula is C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 306.37 g/mol.
Tabimorelin hemifumarate undergoes various chemical reactions relevant to its pharmacological activity:
Tabimorelin hemifumarate operates primarily by binding to the ghrelin receptor (GHS-R1a), mimicking the action of endogenous ghrelin. This binding triggers a cascade of intracellular signaling events:
Tabimorelin hemifumarate exhibits several notable physical and chemical properties:
Tabimorelin hemifumarate has significant scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2